2-Benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Description
2-Benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Pyrido and Pyrimidine Derivatives
Research has been conducted on the synthesis of novel pyrido and pyrimidine derivatives, which are closely related to the given compound in structural complexity and potential applications. For instance, studies on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems have shown that these compounds can serve as synthons for other pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, as well as for related fused polyheterocyclic systems (Bakhite, Yamada, & Al‐Sehemi, 2005). This research is indicative of the compound's relevance in synthesizing complex heterocyclic structures that are valuable in various fields of chemistry and pharmacology.
Antimicrobial Activity of Pyrimidine Derivatives
The synthesis and study of antimicrobial activity of thieno and pyrimidine carboxamides have revealed that novel derivatives exhibit significant antimicrobial properties. This research underscores the potential of compounds like "2-Benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide" in contributing to the development of new antimicrobial agents (Kolisnyk et al., 2015).
Applications in Organic Synthesis and Chemical Analysis
Compounds structurally related to the specified molecule have been explored for their utility in organic synthesis and chemical analysis. The targeted synthesis and analysis of biologically active azomethine derivatives of similar compounds have been optimized, which highlights the compound's importance in facilitating the synthesis of pharmacologically active molecules. This approach aids in the prediction, optimization of synthesis conditions, and development of analytical methods, thus contributing to medicinal chemistry and pharmaceutical science (Chiriapkin, Kodonidi, & Larsky, 2021).
Properties
IUPAC Name |
2-benzamido-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-18(2)10-12-13(15(20)23)17(25-14(12)19(3,4)22-18)21-16(24)11-8-6-5-7-9-11/h5-9,22H,10H2,1-4H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLIPVPIHGFJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.